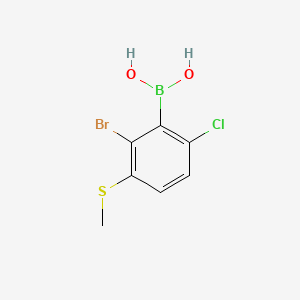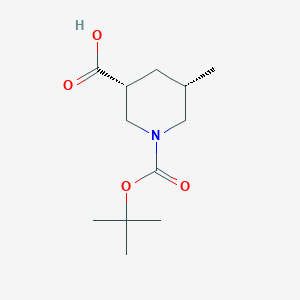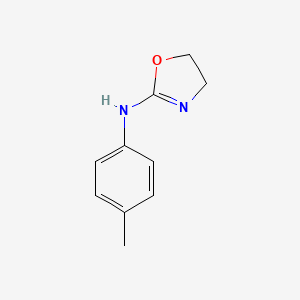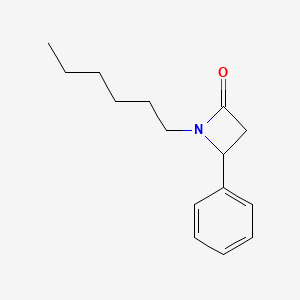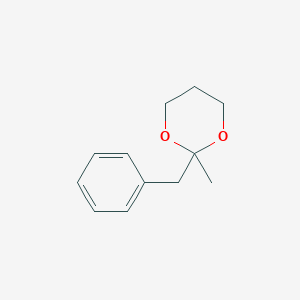![molecular formula C6H4N2OS B14023797 Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
Imidazo[2,1-b]thiazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities. The presence of the aldehyde group at the 3-position further enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization and oxidation steps. For instance, the cyclization of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is carried out, followed by dehydration and cyclization steps .
化学反应分析
Types of Reactions: Imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: Imidazo[2,1-b]thiazole-3-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
科学研究应用
Imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Imidazo[2,1-b]thiazole derivatives have shown promise as therapeutic agents for treating diseases such as tuberculosis and cancer
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用机制
The mechanism of action of imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar heterocyclic compounds:
属性
分子式 |
C6H4N2OS |
|---|---|
分子量 |
152.18 g/mol |
IUPAC 名称 |
imidazo[2,1-b][1,3]thiazole-3-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-4H |
InChI 键 |
GOIRSMLEESJUCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CSC2=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
